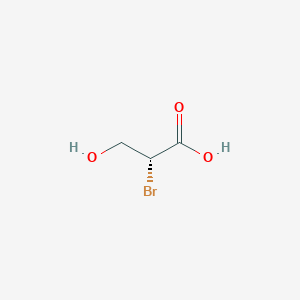
(R)-2-bromo-3-hydroxypropanoic acid
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, reactivity, and spectral properties .Applications De Recherche Scientifique
Green Chemistry and Building Blocks : (R)-2-bromo-3-hydroxypropanoic acid and its derivatives, such as 3-hydroxypropanoic acid (3-HP), are potential building blocks for organic synthesis and high-performance polymers. Eco-sustainable processes for producing these compounds are being explored, especially using catalytic chemical methods (Pina, Falletta, & Rossi, 2011).
Bioplastic Production and Bioengineering : 3-HP, a derivative of (R)-2-bromo-3-hydroxypropanoic acid, is used as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. It's also utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP in microorganisms like Escherichia coli and Saccharomyces cerevisiae (Jers et al., 2019).
Crystal Structures and Molecular Interactions : The crystal structures of β-halolactic acids, which include compounds like (R)-2-bromo-3-hydroxypropanoic acid, have been studied. These studies reveal how hydrogen bonding and halogen-halogen interactions contribute to the molecular structure and packing (Gordon et al., 2022).
Enzymatic Synthesis and Chemical Catalysis : Research has been conducted on the enzymatic synthesis of enantiomerically pure versions of compounds related to (R)-2-bromo-3-hydroxypropanoic acid. This includes the synthesis of 3-heteroaryl-3-hydroxypropanoic acids and their derivatives, which are important for various chemical processes (Brem et al., 2009).
Chemical-Catalytic Production : A chemical-catalytic approach has been explored for the production of 3-hydroxypropanoic acid from biomass-derived levulinic acid. This research highlights the potential of using renewable sources for producing valuable chemicals (Wu, Dutta, & Mascal, 2015).
Industrial Fermentation Processes : The microbial export of lactic acid and 3-hydroxypropanoic acid, both related to (R)-2-bromo-3-hydroxypropanoic acid, has implications for industrial fermentation processes. Understanding the bioenergetics of export mechanisms is crucial for optimizing production (van Maris et al., 2004).
Oligomer Distribution in Solutions : The oligomer distribution in concentrated solutions of lactic acid, a related compound, has been characterized. This research is significant for understanding the behavior of these acids in various concentrations, which is relevant for industrial applications (Vu et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-bromo-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODSHQRJGRDLE-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-bromo-3-hydroxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




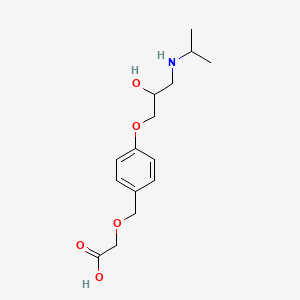
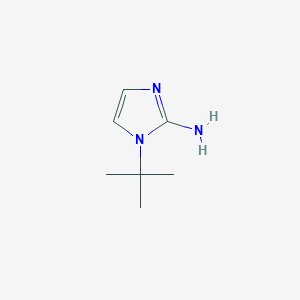

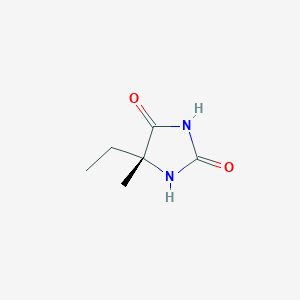
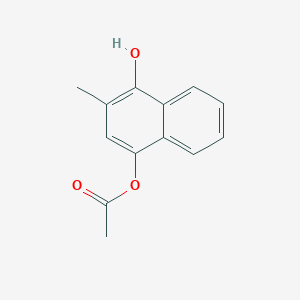

![methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3319390.png)


![1-[(4-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3319415.png)
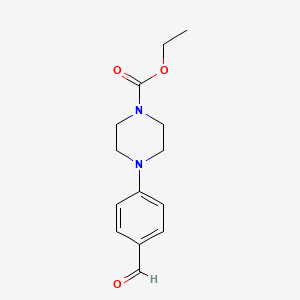
![3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3319423.png)
